3-[(2-Oxo-2-phenylethyl)carbamoyl]propanoic acid
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Overview
Description
3-[(2-Oxo-2-phenylethyl)carbamoyl]propanoic acid, also known by its IUPAC name 4-oxo-4-[(2-oxo-2-phenylethyl)amino]butanoic acid, is a compound with the molecular formula C12H13NO4 and a molecular weight of 235.24 g/mol . This compound is characterized by the presence of a phenyl group attached to an oxoethyl carbamoyl moiety, which is further connected to a propanoic acid backbone.
Preparation Methods
The synthesis of 3-[(2-Oxo-2-phenylethyl)carbamoyl]propanoic acid typically involves the reaction of 2-oxo-2-phenylethylamine with a suitable propanoic acid derivative under controlled conditions. One common method involves the use of an esterification reaction, where the amine reacts with a propanoic acid ester in the presence of a catalyst to form the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3-[(2-Oxo-2-phenylethyl)carbamoyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-[(2-Oxo-2-phenylethyl)carbamoyl]propanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(2-Oxo-2-phenylethyl)carbamoyl]propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s oxo and carbamoyl groups play a crucial role in binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
3-[(2-Oxo-2-phenylethyl)carbamoyl]propanoic acid can be compared with other similar compounds, such as:
1-Phenyl-2-oxo-3-pyrrolidinecarboxylic acid: This compound has a similar oxo and phenyl structure but differs in the backbone, which is a pyrrolidine ring instead of a propanoic acid chain.
Indole derivatives: These compounds also contain aromatic rings and oxo groups but have different core structures and biological activities
Properties
IUPAC Name |
4-oxo-4-(phenacylamino)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c14-10(9-4-2-1-3-5-9)8-13-11(15)6-7-12(16)17/h1-5H,6-8H2,(H,13,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCAKUOVISGPERC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CNC(=O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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